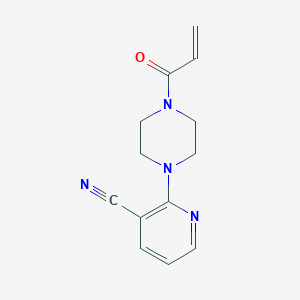
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 selectively inhibits the mutant EGFR, which is commonly found in NSCLC patients.
Wirkmechanismus
AZD9291 selectively inhibits the mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, which is commonly found in NSCLC patients. Mutations in the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide gene lead to the activation of the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide signaling pathway, which promotes cell growth and survival. AZD9291 binds to the mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
AZD9291 has been shown to have significant biochemical and physiological effects in NSCLC cells. In preclinical studies, AZD9291 has been shown to inhibit cell growth, induce apoptosis, and inhibit the N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide signaling pathway. In clinical trials, AZD9291 has been shown to have a favorable safety profile and significant antitumor activity in patients with advanced NSCLC.
Vorteile Und Einschränkungen Für Laborexperimente
AZD9291 has several advantages for lab experiments, including its high selectivity for mutant N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide, its favorable safety profile, and its significant antitumor activity in NSCLC cells. However, AZD9291 also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the development of AZD9291. One direction is the development of combination therapies that target multiple signaling pathways in NSCLC cells. Another direction is the development of biomarkers to predict the response to AZD9291 in NSCLC patients. Additionally, the development of new-generation N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide TKIs with improved efficacy and safety profiles is an area of active research.
Synthesemethoden
The synthesis of AZD9291 involves a series of chemical reactions. The first step involves the synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with 3-(6-bromopyridazin-3-yl)aniline to form 3-(6-(benzenesulfonyloxy)pyridazin-3-yl)aniline. This compound is then reacted with 6-azepan-1-amine to form the final product, AZD9291.
Wissenschaftliche Forschungsanwendungen
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, AZD9291 has shown significant antitumor activity against N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide-mutant NSCLC cells. In clinical trials, AZD9291 has shown promising results in patients with advanced NSCLC who have developed resistance to first-generation N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide TKIs.
Eigenschaften
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-22-11-9-19(16-20(22)24)32(29,30)27-18-8-6-7-17(15-18)21-10-12-23(26-25-21)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRYGOVEEMHXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


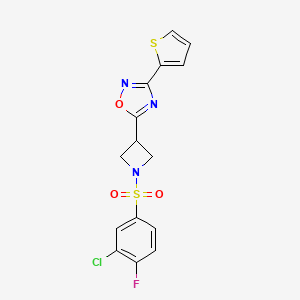
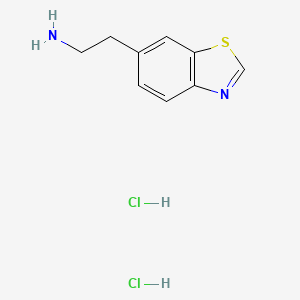



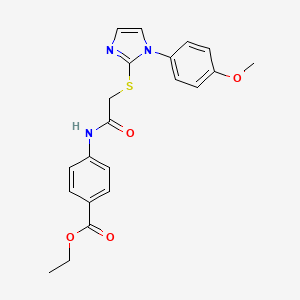
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B2948155.png)
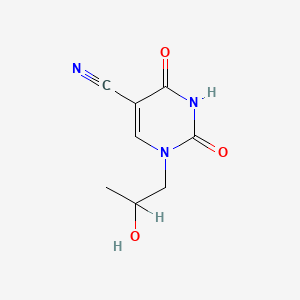
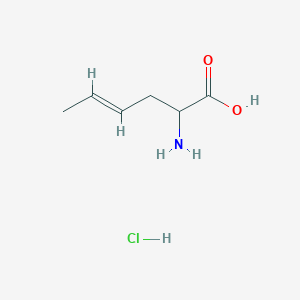
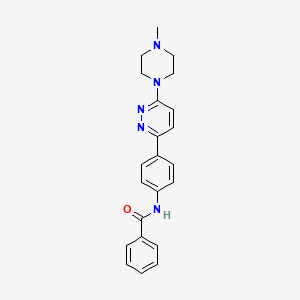
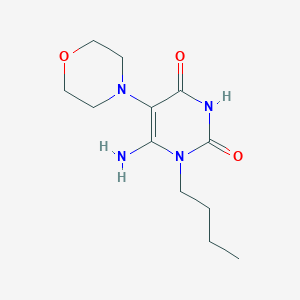
![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]propanamide](/img/structure/B2948162.png)
